(3E)-N-(3,4-dichlorophenyl)-3-[(phenylacetyl)hydrazono]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-N-(3,4-DICHLOROPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes both dichlorophenyl and phenylacetamido groups, contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3,4-DICHLOROPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of aniline to produce 3,4-dichloroaniline.
Acylation Reaction: The 3,4-dichloroaniline is then acylated with phenylacetyl chloride to form the phenylacetamido intermediate.
Condensation Reaction: The phenylacetamido intermediate undergoes a condensation reaction with butanamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-N-(3,4-DICHLOROPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
(3E)-N-(3,4-DICHLOROPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3E)-N-(3,4-DICHLOROPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets. The compound’s dichlorophenyl and phenylacetamido groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and herbicides.
Phenylacetamide: Another related compound, often used in organic synthesis and pharmaceutical applications.
Uniqueness
(3E)-N-(3,4-DICHLOROPHENYL)-3-[(2-PHENYLACETAMIDO)IMINO]BUTANAMIDE is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H17Cl2N3O2 |
---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
(3E)-N-(3,4-dichlorophenyl)-3-[(2-phenylacetyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-12(22-23-18(25)10-13-5-3-2-4-6-13)9-17(24)21-14-7-8-15(19)16(20)11-14/h2-8,11H,9-10H2,1H3,(H,21,24)(H,23,25)/b22-12+ |
Clave InChI |
KTSPOQZKNUOQKR-WSDLNYQXSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CC1=CC=CC=C1)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC(=NNC(=O)CC1=CC=CC=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.